
2,4-Dibromo-3-(3-chloro-5-iodophenoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-3-(3-chloro-5-iodophenoxy)pyridine is a complex organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and iodine atoms, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3-(3-chloro-5-iodophenoxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of pyridine derivatives followed by the introduction of the chloro and iodo substituents through nucleophilic substitution reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products.
化学反应分析
Types of Reactions
2,4-Dibromo-3-(3-chloro-5-iodophenoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles. Conditions often involve polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used under controlled conditions.
Coupling Reactions: Palladium or nickel catalysts, along with appropriate ligands and bases, are employed under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl compounds.
科学研究应用
2,4-Dibromo-3-(3-chloro-5-iodophenoxy)pyridine is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2,4-Dibromo-3-(3-chloro-5-iodophenoxy)pyridine exerts its effects involves interactions with specific molecular targets. The halogen atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include halogen bonding, hydrogen bonding, and π-π interactions, which contribute to the compound’s biological and chemical activity.
相似化合物的比较
Similar Compounds
- 2,4-Dibromopyridine
- 3-Chloro-5-iodophenol
- 2,4-Dibromo-3-iodopyridine
Uniqueness
2,4-Dibromo-3-(3-chloro-5-iodophenoxy)pyridine is unique due to the combination of bromine, chlorine, and iodine atoms in its structure. This combination imparts distinct reactivity and properties compared to similar compounds. The presence of multiple halogens allows for diverse chemical transformations and applications, making it a valuable compound in various research fields.
属性
分子式 |
C11H5Br2ClINO |
|---|---|
分子量 |
489.33 g/mol |
IUPAC 名称 |
2,4-dibromo-3-(3-chloro-5-iodophenoxy)pyridine |
InChI |
InChI=1S/C11H5Br2ClINO/c12-9-1-2-16-11(13)10(9)17-8-4-6(14)3-7(15)5-8/h1-5H |
InChI 键 |
DGCJIRGNOMGROE-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1Br)OC2=CC(=CC(=C2)I)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide](/img/structure/B13847521.png)

![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)


![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)
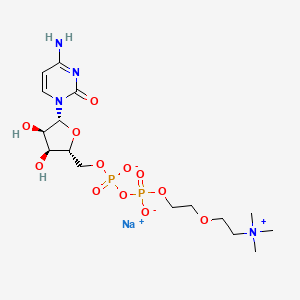
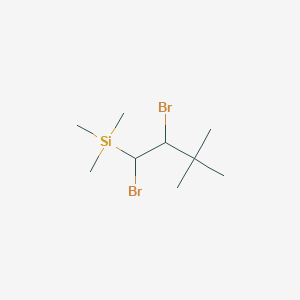
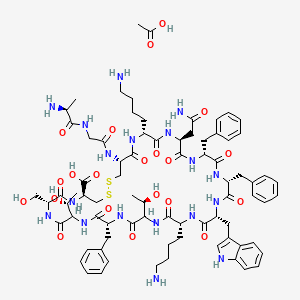
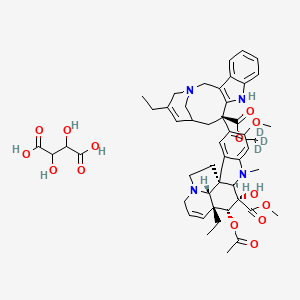


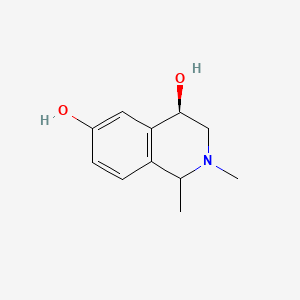
![[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol](/img/structure/B13847615.png)
